{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine
Description
The compound {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a bifunctional amine featuring two distinct heterocyclic moieties:
For example, similar compounds (e.g., butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine) are synthesized using fluoroethyl-substituted pyrazole intermediates .
Properties
Molecular Formula |
C12H17FN4 |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(1-methylpyrrol-2-yl)methyl]methanamine |
InChI |
InChI=1S/C12H17FN4/c1-16-6-2-3-12(16)10-14-9-11-4-7-17(15-11)8-5-13/h2-4,6-7,14H,5,8-10H2,1H3 |
InChI Key |
FRPSVMSKCDLTFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNCC2=NN(C=C2)CCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrrole intermediates, followed by their coupling through a methylene bridge. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with Shared Pyrazole-Fluoroethyl Motifs
(a) Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine (CAS: 1856101-86-4)
- Molecular Formula : C₁₀H₁₉ClFN₃
- Molecular Weight : 235.73
- Key Differences : Replaces the pyrrol-methyl group with a butyl chain.
- Applications : Serves as a building block in medicinal chemistry for kinase inhibitors .
(b) (4-Fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine (CAS: 1856065-74-1)
- Molecular Formula : C₁₃H₁₆ClF₂N₃
- Molecular Weight : 287.73
Compounds with Shared Pyrrol-Methyl Motifs
(a) [(4-Fluorophenyl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine
- Molecular Formula : C₁₃H₁₅FN₂
- Molecular Weight : 218.28
- Key Differences : Replaces the pyrazole-fluoroethyl group with a 4-fluorobenzyl group.
- Applications : Explored as a serotonin receptor modulator due to its aromatic substituents .
(b) [2-(5-Chloro-1H-indol-3-yl)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine
- Molecular Formula: C₁₉H₂₄ClNO₂
- Molecular Weight : 333.86
- Key Differences : Incorporates an indole-ethyl chain, enabling interactions with GPCRs (e.g., 5-HT receptors) .
Biological Activity
The compound {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a synthetic organic molecule belonging to the pyrazole class, characterized by its unique structural features that include a 2-fluoroethyl group and distinct pyrazole moieties. Pyrazoles are known for their diverse biological activities, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C12H16F2N4 |
| Molecular Weight | 270.28 g/mol |
| IUPAC Name | {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine |
| Canonical SMILES | CC(CNCC1=NN(C=C1)C(F)F)C |
General Biological Effects
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:
- Anti-inflammatory effects : Many pyrazoles have been shown to inhibit cyclooxygenase enzymes, contributing to their anti-inflammatory properties.
- Anticancer activity : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial properties : Pyrazoles have demonstrated effectiveness against various bacterial and fungal strains.
Specific Studies on Pyrazole Derivatives
A review of literature highlights several studies relevant to the biological activity of pyrazole-containing compounds:
- Inhibition of p38 MAP Kinase : A study identified selective inhibitors of p38 MAP kinase derived from pyrazole structures. These inhibitors showed potential for treating inflammatory diseases by modulating cytokine production .
- Anticancer Activity : Research has indicated that certain pyrazole derivatives can effectively target cancer cell lines, leading to reduced proliferation and increased apoptosis .
- Antimicrobial Effects : Pyrazole compounds have been evaluated for their antimicrobial activity against various pathogens, demonstrating significant inhibitory effects .
Synthesis Methods
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine can be achieved through several methodologies:
- Condensation Reactions : One common method involves the reaction between 1-(2-fluoroethyl)-1H-pyrazole and N-methylpyrrole under acidic conditions to form the desired product.
- Optimized Reaction Conditions : Specific conditions such as temperature, solvent choice, and reaction time are crucial for maximizing yield and purity.
Case Studies and Empirical Data
Empirical studies are essential for elucidating the pharmacological profile of this compound. For example:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Step 1 : Start with nucleophilic substitution of 1-(2-fluoroethyl)-1H-pyrazole with a methyl-pyrrolyl benzyl chloride derivative under inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Step 2 : Use bases like NaH or K₂CO₃ in polar aprotic solvents (DMF, THF) at 50–80°C for 12–24 hours. Monitor reaction progress via TLC .
- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization. Yield optimization (~40–60%) requires precise stoichiometric ratios and exclusion of moisture .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- NMR : Assign peaks using ¹H/¹³C NMR. For example, the fluoroethyl group shows characteristic splitting (²J₃₄ coupling) at δ 4.5–5.0 ppm .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via HRMS (expected m/z ~293.3) .
- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtained (e.g., picrate salts) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial Activity : Use microbroth dilution (MIC assays) against Gram-positive/negative strains .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess EC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodological Answer :
- Substituent Variation : Replace the fluoroethyl group with chloroethyl or methoxyethyl to assess electronic effects .
- Pyrrole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the pyrrole ring to enhance π-stacking with receptors .
- Table 1 : SAR Trends in Analogues
| Substituent | Target Affinity (IC₅₀, nM) | Notes |
|---|---|---|
| -F (fluoroethyl) | 12.3 ± 1.2 | High selectivity for EGFR |
| -Cl (chloroethyl) | 18.9 ± 2.1 | Reduced solubility |
| -OCH₃ (methoxyethyl) | 25.4 ± 3.0 | Improved metabolic stability |
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Checks : Use HPLC (≥98% purity; C18 column, acetonitrile/water mobile phase) to rule out impurities .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .
- Stereochemical Analysis : Verify enantiomeric purity via chiral HPLC if asymmetric centers exist .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Prioritize poses with hydrogen bonds to pyrrole N-H and fluoroethyl groups .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
